molecular formula C23H21ClN2O2S B6514705 1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687581-74-4

1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Numéro de catalogue: B6514705
Numéro CAS: 687581-74-4
Poids moléculaire: 424.9 g/mol
Clé InChI: NSXASISSJFQBAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a structurally complex thienopyrimidine derivative characterized by:

  • Core structure: A fused thieno[2,3-d]pyrimidine-2,4-dione scaffold.
  • Substituents:
    • A 2-chlorophenylmethyl group at position 1.
    • A 3,4-dimethylphenyl group at position 3.
    • Methyl groups at positions 5 and 6.

Propriétés

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c1-13-9-10-18(11-14(13)2)26-21(27)20-15(3)16(4)29-22(20)25(23(26)28)12-17-7-5-6-8-19(17)24/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXASISSJFQBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4Cl)SC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[(2-chlorophenyl)methyl]-3-(3,4-dimethylphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a derivative of thieno[2,3-d]pyrimidinedione. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound based on recent studies and findings.

Antibacterial Activity

Research has demonstrated that thieno[2,3-d]pyrimidinediones exhibit significant antibacterial properties. A study highlighted that several derivatives within this class showed potent activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L . The compound was noted for its low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting a favorable safety profile for further development as an antibacterial agent.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinediones

CompoundTarget BacteriaMIC (mg/L)Cytotoxicity (mg/L)Hemolytic Activity (%)
Compound AMRSA2402
Compound BVRE16507
Target Compound MRSA/VREVaries Low Negligible

The exact mechanism of action for these compounds remains largely unexplored. However, it is hypothesized that their antibacterial effects may be attributed to the inhibition of specific proteins involved in bacterial metabolism or cell wall synthesis. Previous studies have indicated that similar compounds can inhibit folate-utilizing enzymes such as dihydrofolate reductase, which is critical for bacterial growth .

Anticancer Potential

Beyond antibacterial properties, thieno[2,3-d]pyrimidinediones have also shown promise in anticancer research. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors targeting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound CMCF-710
Compound DHCT11615
Target Compound Various Cancer LinesPending Evaluation

Case Studies

  • Antibacterial Efficacy : In a study assessing various thieno[2,3-d]pyrimidinediones, one compound exhibited significant antibacterial activity against resistant strains with an MIC value indicative of strong efficacy .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on human cell lines revealed that while they were effective against bacteria, they maintained low toxicity levels in mammalian cells .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Thieno[2,3-d]pyrimidine Family

Compound Name / Key Features Substituents Synthesis Yield Biological Activity (IC50) Evidence Source
Target Compound 1-(2-Cl-benzyl), 3-(3,4-diMePh), 5,6-diMe 46–86% Not explicitly reported
5,6-Dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione 5,6-diMe, no aryl substituents 46–86% Moderate cytotoxicity (IC50 >5 μM in some assays)
6-(2-Methyl-1,3-thiazol-4-yl)-3-phenyl derivatives [] 6-thiazolyl, 3-Ph, 5-Me Not reported Anticancer activity (specific data not provided)
1-(4-Cl-Ph)-4,4,6-trimethyl-dihydropyrimidine-2-thione [] Dihydropyrimidine core, 4-Cl-Ph, 4,4,6-trimethyl 62% Antibacterial, antitumor
Key Observations:
  • Synthesis Efficiency: The target compound and simpler 5,6-dimethyl analogs share comparable yields (46–86%), suggesting robust synthetic routes for thienopyrimidines .
  • Substituent Impact: The 2-chlorophenylmethyl and 3,4-dimethylphenyl groups in the target compound likely enhance steric bulk and π-π stacking interactions compared to non-aryl analogs (e.g., 5,6-dimethyl derivatives) . Thiazolyl-substituted analogs () exhibit divergent bioactivity, highlighting the role of heterocyclic substituents in modulating target engagement .
  • Core Flexibility: Dihydropyrimidine-2-thiones () demonstrate that minor core modifications (e.g., sulfur substitution) can drastically alter pharmacological profiles .

Cytotoxicity and Selectivity

While explicit IC50 data for the target compound are unavailable, analogs from (Table 4) provide context:

  • 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide: IC50 >5 μM in certain assays .
  • Thiazolyl derivatives : Enhanced cytotoxicity linked to electron-withdrawing groups (e.g., thiazole) .

Molecular Docking and Receptor Interactions

The target compound’s 2-chlorophenylmethyl group may occupy hydrophobic pockets in kinases or GPCRs, akin to docking results for HIV protease inhibitors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.